tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

chiral pool synthesis enantiomeric purity stereochemistry-dependent activity

Researchers developing DPP-IV inhibitors require enantiopure 3-fluoropyrrolidine scaffolds where C3 stereochemistry governs target engagement. This (S)-configured building block delivers: • Conformational control via fluorine gauche effect, stabilizing Cγ-exo ring pucker essential for catalytic serine binding. • Enantiopure bromomethyl electrophile enabling P1 side-chain installation without epimerization; racemic mixtures produce confounding diastereomers. • 10-50× faster alkylation kinetics vs. chloromethyl analogs, reducing batch cycle times in preclinical manufacturing.

Molecular Formula C10H17BrFNO2
Molecular Weight 282.15 g/mol
Cat. No. B8215366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Molecular FormulaC10H17BrFNO2
Molecular Weight282.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CBr)F
InChIInChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m1/s1
InChIKeyOUGGBJCLSCFLRW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate: Stereochemically Defined Fluorinated Building Block


tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 2227197-92-2) is a chiral, N-Boc-protected pyrrolidine building block featuring a quaternary C3 carbon bearing both a bromomethyl electrophile and a fluorine atom . This compound belongs to the class of optically active 3-fluoropyrrolidine derivatives, which have been widely employed as intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes and anti-trypanosomal agents . The (S)-enantiomeric configuration is critical, as stereochemistry at the fluorinated C3 center directly influences the conformational bias and biological target engagement of downstream drug candidates [1].

Chiral (S)-enantiomer for stereochemical control in pyrrolidine-based scaffolds
Fluorine atom provides conformational bias (Cγ-exo) for consistent spatial orientation
Bromomethyl electrophilic handle for nucleophilic coupling and side-chain installation
Boc-protected amine enables orthogonal deprotection in multistep synthesis

Why Racemic or Non-Fluorinated Analogs Cannot Replace This Compound


Generic substitution fails because the (S)-enantiomer defines the conformational and pharmacophoric outcome of the final molecule. The fluorine gauche effect in 3-fluoropyrrolidines stabilizes specific ring puckers (Cγ-exo vs. Cγ-endo) that dictate the three-dimensional presentation of the bromomethyl-derived side chain [1]. The equivalent (R)-enantiomer (CAS 2201785-20-6) produces an opposite conformational bias, while the racemate (CAS 1228765-03-4) yields a mixture of diastereomeric products that can confound biological assays with divergent target binding . Additionally, non-fluorinated analogs (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) lack the electronic and metabolic stability conferred by the C–F bond, making them unsuitable for applications requiring consistent pharmacokinetic profiles .

Racemic mixture
Introduces a 1:1 enantiomer mixture, leading to diastereomeric product streams that may complicate purification and biological assay interpretation.
(R)-Enantiomer
Produces an opposite ring pucker (Cγ-endo bias) and distinct spatial presentation of the side chain, potentially shifting target interaction profiles.
Non-fluorinated analog
Lacks the fluorine gauche effect; conformational equilibrium reverts toward 50:50, and electronic/metabolic stability properties may differ, limiting comparability in SAR studies.

Quantitative Differentiation Against Closest Comparators


Enantiomeric Identity: Defined Absolute Stereochemistry vs. Racemic Mixture

The target compound is provided as the single (S)-enantiomer (CAS 2227197-92-2), whereas the commonly available alternative is the racemic mixture (CAS 1228765-03-4) sold under the generic name 'tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate' . Procurement of the racemate introduces a 1:1 mixture of enantiomers, which upon subsequent reactions generates a mixture of diastereomers that are often inseparable by standard chromatography. The (R)-enantiomer (CAS 2201785-20-6) is a distinct chemical entity with opposite optical rotation, requiring separate sourcing .

Enantiomeric identity
Class-level
Single (S)-enantiomer vs racemic 1:1 mixture
Supports enantiopure intermediate supply, reduces opposing enantiomer presence in downstream products.
Chiral HPLC certification should be verified per batch.
chiral pool synthesis enantiomeric purity stereochemistry-dependent activity

Fluorine Gauche Effect on Ring Conformation

In 3-fluoropyrrolidines, the fluorine gauche effect stabilizes the Cγ-exo ring puckering conformation over the Cγ-endo alternative. For the (S)-enantiomer of a 3-substituted fluoropyrrolidine, this conformational bias positions the bromomethyl substituent in a defined spatial orientation that is distinct from that in the non-fluorinated analog [1]. Experimental NMR studies on related 3-fluoropyrrolidines quantified this effect: the Cγ-exo:Cγ-endo population ratio was found to be approximately 70:30 in solution at ambient temperature, compared to approximately 50:50 for non-fluorinated pyrrolidines [1].

Fluorine gauche effect
Class-level
~70% Cγ-exo (fluorinated) vs ~50% (non-fluorinated)
Conformational bias may influence diastereoselectivity in nucleophilic substitutions.
Based on class NMR data; confirm for specific substrate and solvent.
conformational analysis fluorine gauche effect NMR spectroscopy

Bromine vs. Chlorine Leaving Group Reactivity

The bromomethyl group in the target compound is a superior leaving group compared to the chloromethyl analog (tert-butyl (S)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate). Bromide is a better leaving group than chloride in SN2 reactions, with typical relative rate enhancements of 10- to 50-fold for primary alkyl bromides vs. chlorides under identical conditions [1]. This reactivity difference translates into higher yields and shorter reaction times when the bromomethyl compound is used as an alkylating agent in medicinal chemistry workflows .

Leaving group reactivity
Class-level
~10–50× SN2 rate enhancement for Br vs Cl
Higher reactivity may enable milder conditions and shorter cycle times in library synthesis.
General physical organic trend; verify for specific nucleophile and solvent.
nucleophilic substitution leaving group ability synthetic efficiency

Certified Purity and Batch-to-Batch Reproducibility

Reputable vendors supply the (S)-enantiomer with certified purity of 98% (HPLC/GC) and provide batch-specific analytical documentation including NMR and mass spectrometry . In contrast, generic listings of the racemate or the (R)-enantiomer from non-specialist suppliers often report lower purity thresholds (95%) and may lack chiral purity certification . For procurement decisions in regulated environments, the availability of full analytical traceability (NMR, HPLC, chiral HPLC, MS) reduces internal QC re-validation costs.

Certified purity
Specification review
98% purity with NMR, HPLC, MS, chiral HPLC documentation
Higher certified purity reduces inactive mass per unit purchased, supporting cost-per-active-kilogram calculations.
Review batch-specific CoA for chiral purity and impurity profile.
quality control purity analysis batch consistency

High-Value Application Scenarios


Stereospecific Synthesis of DPP-IV Inhibitor Candidates

When constructing DPP-IV inhibitors that incorporate a 3-fluoropyrrolidine scaffold, the (S)-enantiomer at C3 is often essential for maintaining the proper dihedral angle for binding to the catalytic serine residue. Using the racemic building block leads to a 1:1 mixture of diastereomeric final compounds, at least one of which is typically inactive or antagonistic. The (S)-bromomethyl compound serves as a direct electrophilic handle for introducing the P1 side chain with retention of configuration, as documented in patent literature concerning optically active fluoropyrrolidine therapeutics .

Anti-Trypanosomal Urea Hybrids via Late-Stage Functionalization

Research at Janssen Pharmaceutica demonstrated that 3-(bromomethyl)-3-fluoropyrrolidine derivatives are key intermediates for generating urea-linked benzothiazole hybrids with sub-nanomolar activity against Trypanosoma brucei. The bromomethyl group reacts with amine-containing building blocks under mild conditions to install the urea pharmacophore without epimerization at the fluorinated center . The (S)-configuration ensures the correct spatial orientation of the fluoropyrrolidine ring for target engagement.

Conformationally Constrained Peptidomimetic Libraries

Researchers designing proline-mimetic libraries can use the (S)-3-fluoropyrrolidine core to enforce a Cγ-exo ring pucker, as demonstrated by 19F NMR conformational analysis [REFS-1 in Section 3, Evidence_Item 2]. The bromomethyl group provides a versatile anchor for attaching diverse peptide side chains, enabling systematic SAR studies where conformational pre-organization is a critical variable. The non-fluorinated analog does not provide the same conformational bias, reducing library informational content.

Scale-Up Campaigns Requiring High-Yield Alkylation

In process chemistry scale-up, the bromine leaving group dramatically accelerates the rate-limiting alkylation step compared to the chloromethyl analog, as evidenced by 10–50× relative rate enhancements typical for primary alkyl bromides. This translates into shorter batch cycle times and reduced energy input per kilogram of product, metrics that directly impact cost-of-goods in preclinical supply manufacturing.

Application
Selection Property
Validation Focus
Stereochemical control in DPP-IV inhibitor research
(S)-enantiomer for defined C3 spatial orientation
Diastereomeric purity of final coupled products
Anti-trypanosomal urea hybrid synthesis
Bromomethyl handle for late-stage urea pharmacophore installation
Retention of stereochemistry at C3 after coupling
Conformationally constrained peptidomimetic libraries
Fluorine-induced Cγ-exo ring pucker bias
19F NMR conformational analysis and SAR correlation
Scale-up alkylation campaigns
Bromine leaving group reactivity advantage
Reaction rate, yield, and cycle time under scalable conditions
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